The molecular structure of (1-Aminocyclopropyl)(phenyl)methanol derivatives has been investigated in the context of its application as a Positron Emission Tomography (PET) imaging agent for Lysine-specific demethylase 1 (LSD1) []. The study highlights the importance of lipophilicity optimization to enhance the compound's binding specificity to LSD1 while minimizing non-specific binding.
While the provided papers do not directly discuss the specific mechanism of action of (1-Aminocyclopropyl)(phenyl)methanol, its derivatives designed as LSD1 inhibitors act by irreversibly binding to the enzyme's active site []. This binding prevents LSD1 from performing its catalytic function of histone demethylation, thus influencing gene expression.
PET Imaging Agents: Derivatives of (1-Aminocyclopropyl)(phenyl)methanol, specifically those with optimized lipophilicity and high selectivity for LSD1 over monoamine oxidases, show promise as PET imaging agents []. This application is particularly relevant for investigating LSD1 expression levels in the brain, potentially aiding in the diagnosis and treatment of neurodevelopmental disorders.
Building Blocks in Organic Synthesis: The unique structure of (1-Aminocyclopropyl)(phenyl)methanol makes it a versatile building block in organic synthesis []. Its use in the synthesis of cyclobutanones demonstrates its potential for creating complex molecules relevant to various fields.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7